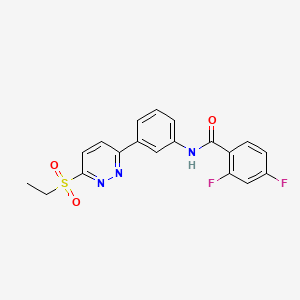![molecular formula C19H21N3O5S B2715462 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide CAS No. 316150-65-9](/img/structure/B2715462.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and nitration reactions. The specific synthetic routes and reaction conditions can vary, but a general approach involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The azepane ring is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonyl group.
Nitration: The final step involves the nitration of the phenyl ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of sulfonyl and nitrobenzamide groups with biological molecules.
Mecanismo De Acción
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrobenzamide groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The azepane ring may also play a role in modulating the compound’s overall biological activity .
Comparación Con Compuestos Similares
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl-4-nitrobenzamide: This compound contains a thiazole ring in addition to the azepane and nitrobenzamide groups, which may confer different chemical and biological properties.
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methoxybenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical behaviors and applications .
Propiedades
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(15-5-9-17(10-6-15)22(24)25)20-16-7-11-18(12-8-16)28(26,27)21-13-3-1-2-4-14-21/h5-12H,1-4,13-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERXMFJHABRKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
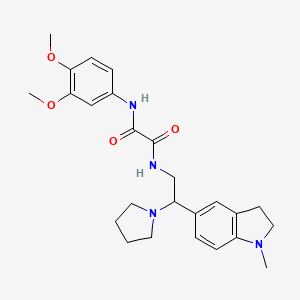
![ethyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2715380.png)
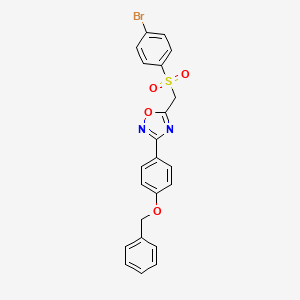
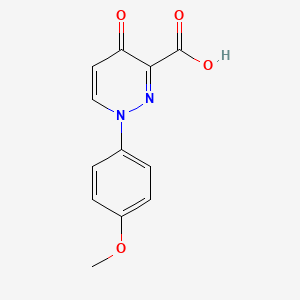
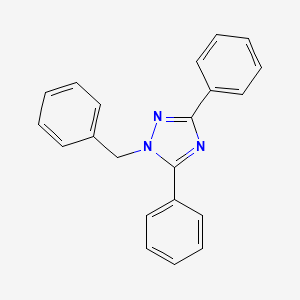
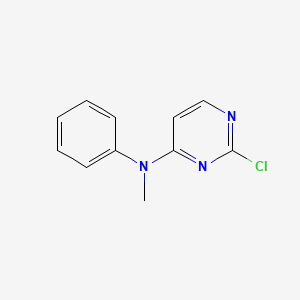
![2,6-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2715392.png)
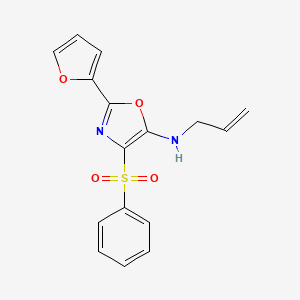
![4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2715395.png)
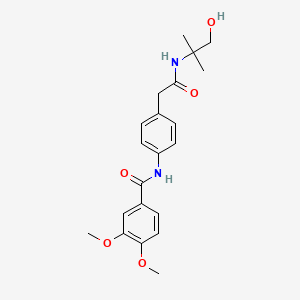
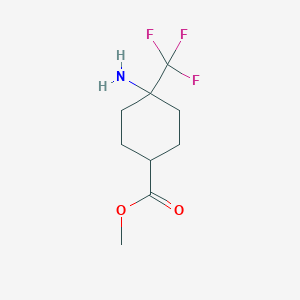
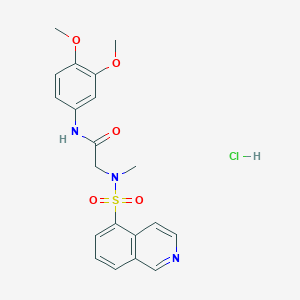
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)
